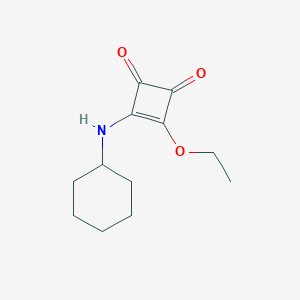
Pyrazolidine, 4-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolidine, 4-bromo- is a chemical compound that belongs to the pyrazolidine family. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of pyrazolidine, 4-bromo- is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors involved in inflammation and pain pathways. It has also been shown to induce apoptosis in cancer cells through the activation of certain signaling pathways.
Effets Biochimiques Et Physiologiques
Pyrazolidine, 4-bromo- has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. However, its effects on human physiology and biochemistry are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of pyrazolidine, 4-bromo- is its ease of synthesis and availability. It can be synthesized in good yield and purity using simple and inexpensive reagents. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges in certain experiments.
Orientations Futures
There are several future directions for the research and development of pyrazolidine, 4-bromo-. One potential direction is the synthesis of analogs with improved solubility and bioavailability. Another direction is the investigation of its potential applications in other fields such as drug delivery and materials science. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, pyrazolidine, 4-bromo- is a chemical compound with unique properties and potential applications in various fields. Its ease of synthesis and availability make it a valuable tool for scientific research. However, further investigation is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Pyrazolidine, 4-bromo- can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with various reagents. One of the most common methods is the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
Pyrazolidine, 4-bromo- has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
163805-06-9 |
|---|---|
Nom du produit |
Pyrazolidine, 4-bromo- |
Formule moléculaire |
C3H7BrN2 |
Poids moléculaire |
151.01 g/mol |
Nom IUPAC |
4-bromopyrazolidine |
InChI |
InChI=1S/C3H7BrN2/c4-3-1-5-6-2-3/h3,5-6H,1-2H2 |
Clé InChI |
BKGFWELRNHKFRN-UHFFFAOYSA-N |
SMILES |
C1C(CNN1)Br |
SMILES canonique |
C1C(CNN1)Br |
Synonymes |
Pyrazolidine, 4-bromo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



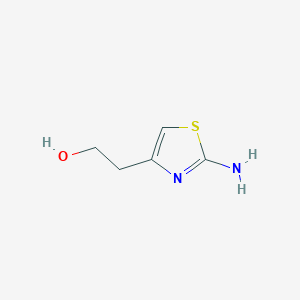
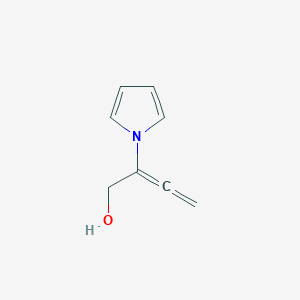





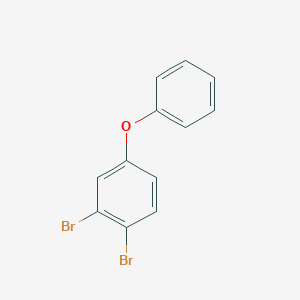

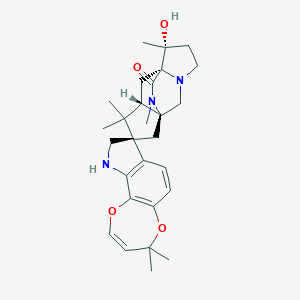
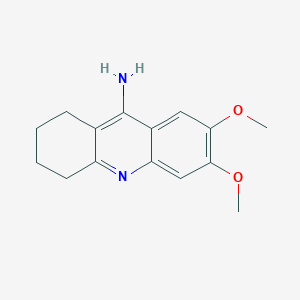
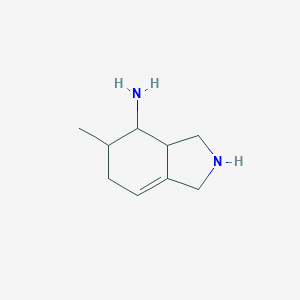
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)
